2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene can be achieved through various methods. One common approach involves the cyclization of a suitable precursor under specific conditions. For example, the reaction of cyclopentanone with sulfur and a butyl-substituted reagent in the presence of a base can yield the desired compound . The reaction is typically carried out in a solvent such as methanol, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. High-speed vibration milling (HSVM) and other advanced techniques can be employed to optimize the yield and purity of the compound . The use of environmentally friendly catalysts and solvent-free conditions can also be explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .
Wissenschaftliche Forschungsanwendungen
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: Another thiophene derivative with similar structural features.
4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid: A related compound with additional hydrogenation on the benzene ring.
Uniqueness
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene stands out due to its butyl substitution, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various applications and distinguishes it from other similar thiophene derivatives .
Eigenschaften
CAS-Nummer |
117885-07-1 |
---|---|
Molekularformel |
C11H16S |
Molekulargewicht |
180.31 g/mol |
IUPAC-Name |
2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C11H16S/c1-2-3-6-10-8-9-5-4-7-11(9)12-10/h8H,2-7H2,1H3 |
InChI-Schlüssel |
XOHYMBXUCJAVQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(S1)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.